molecular formula C20H16F3NO6S B561973 N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide CAS No. 661461-84-3

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide

Cat. No. B561973
CAS RN: 661461-84-3
M. Wt: 455.404
InChI Key: HMUBMQPTNBWDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide” is a heterobifunctional reagent useful for making bioconjugates and immobilization of biomolecules, such as oligonucleotides, peptides, and proteins on a variety of carbon-containing solid surfaces . It has a CAS Number of 661461-84-3 .


Molecular Structure Analysis

The molecular formula of “N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide” is C20H16F3NO6S . Its molecular weight is 455.41 .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide , but unfortunately, the available information is quite limited. The compound is listed for purchase for proteomics research and pharmaceutical testing , which suggests it may be used in these fields, but specific applications are not detailed in the search results.

Mechanism of Action

“N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide” is used for the immobilization of biomolecules on a variety of carbon-containing solid surfaces .

properties

IUPAC Name

3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUBMQPTNBWDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCOS(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652691
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

661461-84-3
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does NTPAC facilitate the immobilization of biomolecules on solid surfaces?

A: NTPAC is a heterobifunctional reagent possessing two distinct reactive groups. [, ] The trifluoroethanesulfonate ester group reacts with aminoalkyl or mercaptoalkyl functionalities commonly found in modified biomolecules like oligonucleotides and proteins. [] The anthraquinone moiety, upon exposure to UV light (365 nm), forms covalent bonds with carbon-containing polymers. [, ] This dual reactivity enables NTPAC to act as a bridge, linking biomolecules to various supports, including modified glass, polystyrene, nylon, and even polyethylene. []

Q2: Can you elaborate on the two primary methods of using NTPAC for biomolecule immobilization?

A: Research outlines two main approaches: [, ]

      Q3: What are the potential applications of NTPAC in bioanalytical chemistry?

      A: NTPAC's ability to immobilize oligonucleotides on surfaces like glass has significant implications for constructing oligonucleotide microarrays (biochips). [] Research demonstrates the successful use of NTPAC-prepared microarrays for single nucleotide mismatch detection, a crucial aspect of genetic analysis. [] This is achieved by hybridizing immobilized oligonucleotides with fluorescently labeled complementary strands. Differences in fluorescence signal intensity then serve as indicators of mismatches. [] This application highlights NTPAC's potential in developing sensitive diagnostic tools.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.